molecular formula C10H21N3O B8612987 1-(4-(4-Aminobutyl)piperazin-1-yl)ethanone

1-(4-(4-Aminobutyl)piperazin-1-yl)ethanone

Cat. No. B8612987
M. Wt: 199.29 g/mol
InChI Key: DCCMBVSTCWPYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 1-acetylpiperazine (256 mg, 2.00 mmol) and DBU (0.30 mL, 2.00 mmol) in dry Et2O (2 mL) was added 4-bromobutyronitrile (0.21 mL, 2.00 mmol) at 0° C. The reaction mixture was stirred at rt until completion of the reaction. The mixture was filtered and concentrated under reduced pressure. A 0.087 mol/L solution of the crude nitrile in EtOH (10 mL) was hydrogenated at 50° C. using the H-Cube® (1 mL/min) with a Raney Nickel cartridge (30 mm) under 50 bar until completion of the reaction. The solution was then concentrated under reduced pressure to give crude 1-(4-(4-aminobutyl)piperazin-1-yl)ethanone as a colorless oil. GC-MS-conditions 01: tR=2.94 min; [M+H]+=200.40.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[C:3]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)(=[O:5])[CH3:4].[CH2:12]1CCN2[C:15](=[N:16]CCC2)[CH2:14][CH2:13]1.BrCCCC#N>CCOCC>[NH2:16][CH2:15][CH2:14][CH2:13][CH2:12][N:9]1[CH2:10][CH2:11][N:6]([C:3](=[O:5])[CH3:4])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
256 mg
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt until completion of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCCN1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.